3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one

Lipophilicity Permeability Drug design

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (CAS 899926-75-1) is a small-molecule spirocyclic lactam with the molecular formula C₁₃H₁₃FN₂O and a molecular weight of 232.25 g/mol. It belongs to the 1,4-diazaspiro[4.4]non-3-en-2-one chemotype, a constrained bicyclic scaffold in which a cyclopentane ring and an imidazolinone ring share a single sp³ carbon atom.

Molecular Formula C13H13FN2O
Molecular Weight 232.25 g/mol
CAS No. 899926-75-1
Cat. No. B3165497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
CAS899926-75-1
Molecular FormulaC13H13FN2O
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESC1CCC2(C1)NC(=O)C(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
InChIKeyHYCTVWCVHAOSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (CAS 899926-75-1): Procurement-Relevant Identity and Scaffold Classification


3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (CAS 899926-75-1) is a small-molecule spirocyclic lactam with the molecular formula C₁₃H₁₃FN₂O and a molecular weight of 232.25 g/mol . It belongs to the 1,4-diazaspiro[4.4]non-3-en-2-one chemotype, a constrained bicyclic scaffold in which a cyclopentane ring and an imidazolinone ring share a single sp³ carbon atom. The compound features a 4-fluorophenyl substituent at the 3-position, a single H-bond donor (lactam NH), three H-bond acceptors (two from the lactam carbonyl and imine nitrogen, plus the fluorine atom as a weak acceptor), and only one rotatable bond, conferring a highly pre-organized conformation . The spirocyclic core is recognized in medicinal chemistry as a privileged scaffold for ATP-mimetic kinase inhibitor design, with multiple X-ray co-crystal structures demonstrating its ability to orient substituents into the ribose pocket and hinge region of protein kinases [1].

Why In-Class Diazaspiro Analogs Cannot Be Automatically Substituted for 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one


Within the 1,4-diazaspiro[4.4]non-3-en-2-one series, ostensibly minor aryl substituent changes produce quantifiable shifts in lipophilicity, electronic character, and intermolecular interaction capacity that directly affect target engagement, permeability, and off-target liability profiles. The 4-fluorophenyl substituent introduces a distinctive combination of moderate electron-withdrawing inductive effect (−I), weak resonance donation (+M) from the fluorine lone pair, and the capacity for orthogonal multipolar interactions—including C–F···H–C hydrogen bonds and C–F···π, C–F···C=O halogen-bond-like contacts—that are absent in the unsubstituted phenyl, 4-methylphenyl, or 4-methoxyphenyl congeners [1]. These subtle electronic differences are amplified in pre-organized spirocyclic scaffolds lacking conformational entropy compensation, meaning that a ΔlogP shift as small as ~0.14 units (fluoro vs. unsubstituted) can translate into measurable differences in passive membrane permeability and metabolic stability . In kinase inhibitor programs, the 4-fluorophenyl group has been specifically exploited to fill the hydrophobic back pocket of the ATP-binding site while simultaneously engaging the gatekeeper residue via fluorine-mediated polar interactions, a dual role that non-fluorinated aryl groups cannot replicate [2].

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one: Quantified Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity Relative to 3-Phenyl Analog Drives Superior Predicted Passive Permeability

The 4-fluorophenyl substitution on the 1,4-diazaspiro[4.4]non-3-en-2-one scaffold increases the computed LogP by +0.14 units relative to the unsubstituted 3-phenyl analog (2.0149 vs. 1.8758), while leaving the topological polar surface area (TPSA) essentially unchanged (41.46 Ų for both compounds) . This combination—elevated lipophilicity at constant TPSA—is predictive of enhanced passive membrane permeability without additional efflux liability, as the TPSA remains well below the generally accepted cutoffs for blood–brain barrier penetration (TPSA < 60–70 Ų) and oral absorption (TPSA < 140 Ų) [1]. A LogP shift of +0.14 corresponds to an approximately 1.38-fold increase in the octanol/water partition coefficient (P), meaning the fluorinated compound partitions into lipid bilayer membranes ~38% more favorably than its non-fluorinated congener, a difference that can be decisive when screening compound libraries for cellular activity .

Lipophilicity Permeability Drug design

Fluorine-Mediated Hydrogen Bond Acceptor Capacity Adds an Extra Pharmacophoric Interaction Point

The 4-fluorophenyl substituent contributes a third hydrogen bond acceptor (HBA) to the core scaffold, increasing the total HBA count from 2 (for the 3-phenyl analog, which provides only the lactam carbonyl and imine nitrogen) to 3, while the hydrogen bond donor (HBD) count remains constant at 1 . Organic fluorine, though a weak HBA (estimated H-bond basicity pK_BHX ≈ −0.5 to +0.5 on the Abraham scale), can engage in C–F···H–X interactions (X = N, O) with protein backbone amides or side-chain donors when positioned appropriately in a binding site [1]. In the context of the rigid 1,4-diazaspiro[4.4]non-3-en-2-one scaffold—where the aryl ring is held in a defined orientation relative to the spirocyclic core due to the single rotatable bond linking the 3-position to the 4-fluorophenyl group—this additional HBA provides a geometrically predictable interaction vector that is structurally absent in the non-fluorinated 3-phenyl analog and electronically distinct from the 4-chlorophenyl or 4-methylphenyl congeners .

Fluorine chemistry Molecular recognition Structure-based design

Spirocyclic Scaffold Pre-organizes the 4-Fluorophenyl Group for Sterically Defined ATP-Site Engagement in Kinase Assays

X-ray co-crystal structures of heteroaryl-substituted diazaspiro[4.4]nonane derivatives bound to the ATP-binding site of protein kinases (e.g., PDB 3ZO4) reveal that the spirocyclic core positions the 3-aryl substituent into a hydrophobic sub-pocket adjacent to the hinge region, while the lactam carbonyl and imine nitrogen form the canonical hinge-binding hydrogen bonds [1]. Although no co-crystal structure of the exact 3-(4-fluorophenyl) compound has been deposited, the structurally analogous 3-heteroaryl-1,4-diazaspiro[4.4]non-3-en-2-one ligands in complexes with kinase domains demonstrate IC₅₀ values ranging from high nanomolar to low micromolar in biochemical kinase inhibition assays, with ligand efficiency (LE) values of approximately 0.3–0.4 kcal mol⁻¹ per heavy atom [2]. The 4-fluorophenyl variant is predicted to maintain this binding mode while the fluorine substituent engages the gatekeeper residue region—a key selectivity determinant across the kinome—via orthogonal dipolar and weak hydrogen-bonding interactions that the 3-phenyl and 3-(4-methylphenyl) analogs cannot form [3]. The increased molecular weight of the fluorinated compound (232.25 vs. 214.27 for the 3-phenyl analog) is partially offset by the expected gain in binding enthalpy from the fluorine-mediated contact, potentially preserving or improving ligand efficiency.

Kinase inhibitor Spiro scaffold ATP-competitive

Optimal Procurement and Research Application Scenarios for 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one


Fragment-Based and Structure-Guided Kinase Inhibitor Design Requiring Fluorine-Mediated Gatekeeper Interactions

In kinase drug discovery programs targeting kinases with a medium-to-large gatekeeper residue (e.g., Met, Leu, Phe), the 4-fluorophenyl-diazaspiro scaffold provides a pre-organized chemical probe for establishing fluorine···gatekeeper C–F···H–Cα and C–F···S (Met) interactions [1]. The scaffold's documented ATP-mimetic binding mode in PDB 3ZO4, combined with the compound's favorable LogP (2.01) and TPSA (41.46 Ų), makes it suitable as a core fragment for structure–activity relationship (SAR) expansion around the cyclopentane and aryl rings . Procurement of this particular fluorinated analog—rather than the 3-phenyl variant—is justified when the screening cascade includes a biochemical kinase panel and the gatekeeper residue identity is known from sequence alignment or structural biology.

Physicochemical Property-Driven Library Design for CNS-Penetrant Compound Collections

With a LogP of 2.01, TPSA of 41.46 Ų, only 1 HBD, and 3 HBA, 3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one falls within the multiparameter optimization space for CNS drug-like chemical space (CNS MPO score components: LogP < 3, TPSA < 70 Ų, HBD ≤ 1) [2]. The +0.14 LogP increment relative to the 3-phenyl analog (LogP 1.88) places it closer to the empirically derived CNS permeability sweet spot (LogP ~2–3), while the low rotatable bond count (1) favors passive permeability over paracellular or transporter-mediated routes . Procurement of this specific compound is advantageous for CNS-focused screening libraries where permeability and P-gp efflux avoidance are critical selection criteria.

Halogen-Bonding and ¹⁹F NMR Probe Development for Protein–Ligand Interaction Studies

The single fluorine atom in the para position of the phenyl ring serves as both a potential halogen-bond acceptor (with backbone amide NH donors) and a sensitive ¹⁹F NMR reporter for ligand-detected protein-observed NMR experiments [3]. Unlike the 3-phenyl, 4-chlorophenyl, or 4-bromophenyl analogs, the 4-fluorophenyl group does not introduce heavy-atom effects (no significant anomalous scattering, no photochemical lability), making it suitable for biophysical assay cascades including ¹⁹F CPMG, WaterLOGSY, and STD-NMR without interference [4]. Procurement of this compound is indicated when a fluorine-containing spirocyclic probe is required for fragment screening by ¹⁹F NMR, where the spirocyclic core provides chemical shift dispersion distinct from planar aromatic fluorine-containing fragments.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.